3-Methyl-2-(4-methylphenyl)piperidine
Overview
Description
3-Methyl-2-(4-methylphenyl)piperidine is a compound with the CAS Number: 1019345-69-7 . It has a molecular weight of 189.3 . The IUPAC name for this compound is 3-methyl-2-(4-methylphenyl)piperidine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(4-methylphenyl)piperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C13H19N/c1-10-5-7-12 (8-6-10)13-11 (2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3 .Chemical Reactions Analysis
Piperidines are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-Methyl-2-(4-methylphenyl)piperidine is a liquid at room temperature . It has a molecular weight of 189.3 .Scientific Research Applications
1. Structural Studies and Molecular Interactions
3-Methyl-2-(4-methylphenyl)piperidine derivatives have been studied for their crystal and molecular structures. For example, a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, synthesized from piperidine, was examined for its molecular structure stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
2. Synthesis and Application in Metabolic Studies
Compounds including 3-Methyl-2-(4-methylphenyl)piperidine have been synthesized for use in metabolic studies. A notable example is 2′-amino-4′-fluoro-4-(4-hydroxy-4-) (3-trifluoromethylphenyl) - piperidino-2-14Cbutyrophenone, a neuroleptic agent, synthesized for metabolic research purposes (Nakatsuka et al., 1981).
3. Anticancer Agent Synthesis and Evaluation
Several derivatives of 3-Methyl-2-(4-methylphenyl)piperidine have been synthesized and evaluated as potential anticancer agents. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, showing significant activity against cancer cells (Rehman et al., 2018).
4. Biological Activities and Potential Medical Applications
Research on 2,6-diaryl-3-methyl-4-piperidone derivatives, closely related to 3-Methyl-2-(4-methylphenyl)piperidine, has been conducted to explore their biological activities, including analgesic, local anaesthetic, and antifungal activities (Rameshkumar et al., 2003).
5. Inhibitors for Corrosion of Metals
Compounds such as piperidine and its derivatives have been investigated for their potential as corrosion inhibitors. They show significant efficiency in reducing the corrosion of metals like copper in acidic environments, indicating their industrial applications (Sankarapapavinasam et al., 1991).
Safety And Hazards
The safety information for 3-Methyl-2-(4-methylphenyl)piperidine includes several hazard statements such as H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-methyl-2-(4-methylphenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h5-8,11,13-14H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHMGVCYMBYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylphenyl)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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